molecular formula C14H15NO2 B13575519 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid

1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13575519
M. Wt: 229.27 g/mol
InChI Key: WZLJTRLKKUZMPX-UHFFFAOYSA-N
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Description

1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid is a compound that features an indole moiety attached to a cyclopentane ring with a carboxylic acid functional group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring . For example, the reaction of cyclopentanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization to form the indole ring. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while reduction can produce indoline derivatives .

Scientific Research Applications

1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid has various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the indole ring and the presence of a cyclopentane ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15NO2/c16-13(17)14(7-1-2-8-14)11-5-3-4-10-6-9-15-12(10)11/h3-6,9,15H,1-2,7-8H2,(H,16,17)

InChI Key

WZLJTRLKKUZMPX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC3=C2NC=C3)C(=O)O

Origin of Product

United States

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